2-Fluoro-4-(trifluoromethyl)benzoic acid

Descripción

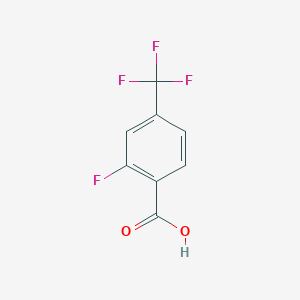

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol. It features a fluorine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C4) on the benzene ring (Figure 1). This compound is a white crystalline solid with a melting point of 166–170°C and ≥98% purity .

Structure

2D Structure

Propiedades

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIYTBZXTFPSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333770 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-24-8 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115029-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

One common method includes the reaction of 2-fluorobenzoic acid with trifluoromethylating agents under specific conditions . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. For example, the use of specific catalysts and controlled temperatures can significantly enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

2-Fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Condensation Reactions: It can be easily attached to molecular scaffolds through condensation reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups allow for potential modifications under appropriate conditions.

Common reagents used in these reactions include trifluoromethylating agents, catalysts, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Precursor for Active Pharmaceutical Ingredients (APIs)

2-Fluoro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of various APIs. Its fluorinated structure has been shown to improve the agonistic activity of G protein-coupled receptors (GPCRs), which are vital targets in drug development. The introduction of fluorine atoms enhances binding affinity and selectivity for these receptors, leading to increased potency in therapeutic applications .

Structure-Activity Relationship Studies

Research indicates that the trifluoromethyl and fluoro substituents significantly influence the biological activity of compounds derived from this compound. These studies help in optimizing lead compounds for better efficacy and reduced side effects .

Synthesis of Functional Derivatives

Versatile Synthetic Intermediates

The compound can undergo various chemical transformations to produce acyl chlorides, aldehydes, and anhydrides. This versatility makes it an attractive intermediate for synthesizing more complex molecules in organic chemistry .

Applications in Organic Synthesis

In organic synthesis, this compound is utilized as a reagent for the preparation of carboxylic esters and other derivatives. Its ability to act as a dehydrating agent has been explored in several synthetic protocols, showcasing its utility in creating diverse chemical entities .

Environmental and Analytical Chemistry

Tracer Compounds for Hydrocarbon Detection

This compound has been investigated as a tracer in hydrocarbon production processes. Its unique chemical properties allow for effective detection assays that can monitor hydrocarbon reservoirs, contributing to enhanced oil recovery techniques .

Material Science Applications

Fluorinated Materials Development

Due to its fluorinated nature, this compound is studied for applications in developing advanced materials with specific thermal and chemical stability properties. These materials are crucial in various industries including electronics and coatings .

-

G Protein-Coupled Receptor Agonists

A study explored the synthesis of novel GPCR agonists using this compound as a starting material. The resulting compounds exhibited significantly enhanced receptor binding compared to non-fluorinated analogs, demonstrating the importance of fluorination in drug design. -

Hydrocarbon Detection Assays

Research conducted on the use of this compound as a tracer revealed its effectiveness in identifying hydrocarbon deposits during oil extraction processes. The study highlighted its potential to improve recovery rates by providing accurate monitoring data.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors . These interactions can modulate various biological processes, making the compound valuable in research and therapeutic applications .

Comparación Con Compuestos Similares

Table 1: Comparison of Key Fluorinated Benzoic Acid Derivatives

Reactivity and Functionalization

- This compound undergoes condensation reactions to form amides, esters, and acyl chlorides. Its trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitution .

- 4-Cyano-2-fluorobenzoic acid (precursor to the target compound) reacts with hydroxylamine to form oxadiazole rings, a critical step in radiotracer synthesis .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to non-fluorinated analogs, enhancing membrane permeability .

- Thermal Stability : Melting points vary with substituent electronegativity. For example, 2-hydroxy-4-(trifluoromethyl)benzoic acid has lower thermal stability due to hydrogen bonding from the hydroxyl group .

Research Findings

Pharmacological Studies

- GPCR Agonism: The C4-CF₃ and C2-F substituents synergistically improve agonistic activity by 2.5-fold compared to non-fluorinated analogs .

Actividad Biológica

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) is a fluorinated benzoic acid derivative notable for its potential biological activities, particularly its interactions with G protein-coupled receptors (GPCRs). This compound is characterized by a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring, contributing to its unique physicochemical properties and biological effects.

- Molecular Formula : C8H5F4O2

- Molecular Weight : 208.11 g/mol

- Appearance : White powder

- Melting Point : 168 °C to 170 °C

The biological activity of this compound is primarily linked to its ability to modulate GPCR activity. The presence of fluorine and trifluoromethyl groups enhances the compound's binding affinity to these receptors, which is critical for developing targeted therapies. The halogen bonding interactions facilitated by these groups significantly improve the agonistic activity of the compound, making it a valuable building block in medicinal chemistry .

Biological Activity Overview

- G Protein-Coupled Receptors (GPCRs) :

- Antimicrobial Properties :

- Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Fluorine at 3-position | Different positioning affects receptor interaction |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Fluorine at 4-position | Variations in bioactivity due to position change |

| Trifluoroacetic acid | Trifluoromethyl group only | Strong acidity compared to benzoic derivatives |

| Benzoic acid | No fluorination | Lacks enhanced biological activity |

This table illustrates how structural variations impact the biological activity of related compounds, highlighting the significance of fluorination in enhancing pharmacological properties.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on GPCR Modulation : A research study demonstrated that compounds with trifluoromethyl substitutions showed increased receptor activation compared to their non-fluorinated counterparts, indicating a clear advantage in drug design.

- Antimicrobial Efficacy : In a comparative study involving various derivatives, this compound exhibited potent antibacterial properties against Staphylococcus aureus and Enterococcus faecalis, with significant biofilm eradication capabilities .

Q & A

Q. What synthetic strategies are optimal for preparing 2-Fluoro-4-(trifluoromethyl)benzoic acid with high purity?

Synthesis typically involves halogenation or trifluoromethylation of benzoic acid derivatives. A common route is the coupling of fluorinated benzylamine intermediates (e.g., 2-Fluoro-4-(trifluoromethyl)benzylamine) with carboxylic acid groups under acidic conditions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>98%). Analytical validation using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is critical to confirm purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography is the gold standard. For example, SHELX software (SHELXS/SHELXL) can resolve crystal structures by refining against single-crystal diffraction data . Complementary techniques include:

- NMR spectroscopy : NMR (δ ~ -60 to -70 ppm for CF) and NMR (doublets for aromatic protons).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and C-F stretches (1100–1250 cm) .

Advanced Research Questions

Q. How does this compound function as a linker in fluorinated metal–organic frameworks (F-MOFs)?

The compound’s carboxylic acid group coordinates with metal nodes (e.g., Zn, Cu) to form porous frameworks. Fluorine substituents enhance hydrophobicity and gas adsorption selectivity (e.g., CO/N). Key steps:

Synthesis : Solvothermal reaction (DMF, 100°C) with metal salts.

Characterization : PXRD for crystallinity, BET analysis for surface area, and TGA for thermal stability .

Applications : Tailoring pore size for catalysis or gas storage via substituent modulation.

Q. What methodologies resolve contradictions in reported spectral data for fluorinated benzoic acid derivatives?

Contradictions often arise from solvent effects or impurities. A systematic approach includes:

Standardized NMR conditions : Use deuterated DMSO or CDCl with TMS as an internal reference.

High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H] at m/z 220.03 for CHFO).

Cross-validation : Compare with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

Q. How can fluorinated benzoic acids be utilized in designing enzyme inhibitors?

The CF group enhances binding affinity via hydrophobic interactions. Example workflow:

Derivatization : Convert the carboxylic acid to amides (e.g., hydrazides) using EDC/HOBt coupling .

Docking studies : Simulate interactions with target enzymes (e.g., cyclooxygenase-2).

Bioactivity assays : Measure IC values and compare with non-fluorinated analogs.

Data Contradiction Analysis

Q. Discrepancies in reported melting points for fluorinated benzoic acids: How to address them?

Variations may stem from polymorphic forms or impurities. Solutions:

DSC analysis : Determine melting points dynamically (heating rate 10°C/min).

Recrystallization : Use solvents with varying polarity (e.g., ethanol vs. toluene).

Literature cross-check : Prioritize data from peer-reviewed journals over supplier catalogs (e.g., Sigma-Aldrich listings may lack experimental details) .

Experimental Design Considerations

Q. What precautions are essential when handling fluorinated benzoic acids in aqueous systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.